molecular formula C17H15ClN4O5 B15000952 3-(5-chloro-2-methoxyphenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(5-chloro-2-methoxyphenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15000952
M. Wt: 390.8 g/mol
InChI Key: FHSZTUHWDCKLHV-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-methoxyphenyl derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with furan-2-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted methoxyphenyl derivatives

Scientific Research Applications

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-METHOXYPHENYL)-N’-(3-CHLOROPHENYL)UREA
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O5

Molecular Weight

390.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN4O5/c1-25-12-5-4-10(18)9-11(12)14-21-17(27-22-14)16(24)20-7-6-19-15(23)13-3-2-8-26-13/h2-5,8-9H,6-7H2,1H3,(H,19,23)(H,20,24)

InChI Key

FHSZTUHWDCKLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

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